N-(4-methoxyphenyl)-4-methylbenzamide

Übersicht

Beschreibung

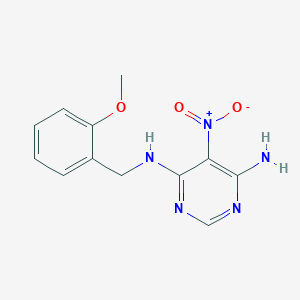

N-(4-methoxyphenyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 . It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)benzamide and Benzamide, N-(4-methoxyphenyl)-4-methoxy- .

Synthesis Analysis

The synthesis of benzamides, which includes N-(4-methoxyphenyl)-4-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation, resulting in a high-yielding and eco-friendly process .Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-4-methylbenzamide can be viewed using Java or Javascript . The compound’s IUPAC Standard InChI is InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxyphenyl)-4-methylbenzamide can be analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods . These methods allow for the prediction of properties such as optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and more .Wissenschaftliche Forschungsanwendungen

Metabolic Conversion and Stability

- N-(4-methoxyphenyl)-4-methylbenzamide and its derivatives have been investigated for their metabolic conversion and stability. A study by Ross et al. (1983) revealed that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, and its stability is influenced by the substitution in the phenyl ring. This research is significant in understanding the metabolic pathways and stability of compounds structurally related to N-(4-methoxyphenyl)-4-methylbenzamide (Ross et al., 1983).

Gastroprokinetic Activity

- Research into the gastroprokinetic activity of compounds related to N-(4-methoxyphenyl)-4-methylbenzamide has been conducted. Kalo et al. (1995) studied derivatives for their effects on gastric emptying, highlighting the compound's potential in treating gastrointestinal disorders (Kalo et al., 1995).

Neurotransmission Studies

- This compound has been utilized in the study of serotonergic neurotransmission. Plenevaux et al. (2000) used derivatives in positron emission tomography (PET) studies to investigate 5-HT1A receptors, crucial in understanding brain serotonin systems (Plenevaux et al., 2000).

Psychotropic and Neurotropic Properties

- The psychotropic and neurotropic properties of compounds structurally similar to N-(4-methoxyphenyl)-4-methylbenzamide have been explored. Podolsky et al. (2017) found that certain derivatives exhibit specific sedative effects and anti-amnesic activities, indicating potential in neuropsychiatric treatment (Podolsky et al., 2017).

Antimicrobial Screening

- N-(4-methoxyphenyl)-4-methylbenzamide derivatives have been examined for their antimicrobial properties. Desai et al. (2013) synthesized and tested a series of compounds, finding potential therapeutic applications against bacterial and fungal infections (Desai et al., 2013).

Chromatographic Studies

- The compound's derivatives have been used in studies on chromatographic retention characteristics. Lehtonen (1983) investigated the retention of N-ethylbenzamides, providing insights into chromatographic processes relevant to pharmaceutical and chemical analysis (Lehtonen, 1983).

Kinetics and Mechanism Studies

- Investigations into the kinetics and mechanisms of hydrolysis of N-(4-methoxyphenyl)-4-methylbenzamide derivatives have been conducted. A study by Sim et al. (2009) provided valuable data on reaction kinetics in alkaline media, important for chemical synthesis and pharmaceutical development (Sim et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Eigenschaften

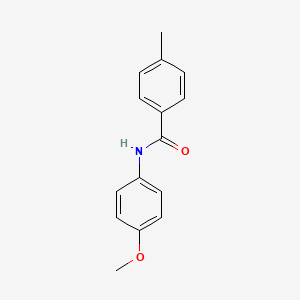

IUPAC Name |

N-(4-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMFHSKXFRTBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325997 | |

| Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methoxyphenyl)-4-methylbenzamide | |

CAS RN |

33667-91-3 | |

| Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)

![N-[4-[[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2600568.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)

![2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2600578.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)